molecular formula C22H17NO3S B11611863 (3E)-6-methyl-3-[2-(3-methyl-5-phenylthiophen-2-yl)-2-oxoethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one

(3E)-6-methyl-3-[2-(3-methyl-5-phenylthiophen-2-yl)-2-oxoethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one

Cat. No.: B11611863
M. Wt: 375.4 g/mol
InChI Key: ITWKFFKEFSLPQG-PDGQHHTCSA-N
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Description

(3E)-6-methyl-3-[2-(3-methyl-5-phenylthiophen-2-yl)-2-oxoethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one: is a complex organic compound that belongs to the class of benzoxazinones

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3E)-6-methyl-3-[2-(3-methyl-5-phenylthiophen-2-yl)-2-oxoethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one typically involves multi-step organic reactions. One common approach is the condensation of appropriate starting materials under controlled conditions. The reaction may involve the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization, chromatography, or distillation to isolate the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, where it reacts with oxidizing agents to form oxidized derivatives.

    Reduction: Reduction reactions may involve the addition of hydrogen or other reducing agents to the compound, leading to the formation of reduced products.

    Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reducing Agents: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas are often used.

    Solvents: Solvents like dichloromethane, ethanol, and acetonitrile are commonly employed in these reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in the development of new materials and catalysts.

Biology: In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

Medicine: In medicine, this compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets makes it a candidate for drug development and pharmaceutical research.

Industry: In the industrial sector, this compound may be used in the production of specialty chemicals, polymers, and other advanced materials. Its unique properties make it suitable for various applications in materials science and engineering.

Mechanism of Action

The mechanism of action of (3E)-6-methyl-3-[2-(3-methyl-5-phenylthiophen-2-yl)-2-oxoethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action depend on the specific context and application being studied.

Comparison with Similar Compounds

Uniqueness: What sets (3E)-6-methyl-3-[2-(3-methyl-5-phenylthiophen-2-yl)-2-oxoethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one apart is its unique combination of a benzoxazinone core and a thiophene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H17NO3S

Molecular Weight

375.4 g/mol

IUPAC Name

3-[(Z)-2-hydroxy-2-(3-methyl-5-phenylthiophen-2-yl)ethenyl]-6-methyl-1,4-benzoxazin-2-one

InChI

InChI=1S/C22H17NO3S/c1-13-8-9-19-16(10-13)23-17(22(25)26-19)12-18(24)21-14(2)11-20(27-21)15-6-4-3-5-7-15/h3-12,24H,1-2H3/b18-12-

InChI Key

ITWKFFKEFSLPQG-PDGQHHTCSA-N

Isomeric SMILES

CC1=CC2=C(C=C1)OC(=O)C(=N2)/C=C(/C3=C(C=C(S3)C4=CC=CC=C4)C)\O

Canonical SMILES

CC1=CC2=C(C=C1)OC(=O)C(=N2)C=C(C3=C(C=C(S3)C4=CC=CC=C4)C)O

Origin of Product

United States

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